molecular formula C8H11N3O2 B1530305 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1484653-79-3

1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1530305
CAS RN: 1484653-79-3
M. Wt: 181.19 g/mol
InChI Key: OPDZBGGBQZXIER-UHFFFAOYSA-N
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Description

1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a triazole derivative that contains an aldehyde functional group and an oxolan-3-ylmethyl substituent. Its chemical formula is C8H10N4O2, and its molecular weight is 202.19 g/mol.

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including derivatives like our compound of interest, are known for their stability and mimicry of the amide bond, making them valuable in medicinal chemistry. They have been incorporated into drugs such as Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic . The structural features of triazoles allow for the creation of compounds with specific pharmacological properties, aiding in the development of new therapeutic agents.

Organic Synthesis

The triazole ring serves as a versatile intermediate in organic synthesis. Its ability to participate in click chemistry reactions makes it a cornerstone for constructing complex molecules. This has significant implications for synthesizing novel compounds with potential applications in various industries, including pharmaceuticals .

Polymer Chemistry

Triazoles are integral in designing polymers with specific characteristics. Their incorporation into polymer backbones can enhance stability, flexibility, and functionality. This is particularly useful in creating materials for industrial applications, such as coatings, adhesives, and specialty plastics .

Supramolecular Chemistry

Due to their ability to engage in hydrogen bonding and their strong dipole moment, triazoles are excellent candidates for building blocks in supramolecular assemblies. These properties are exploited to create complex structures with potential applications in nanotechnology and molecular recognition systems .

Bioconjugation

The triazole ring can act as a linker in bioconjugation strategies. It is often used to attach various functional groups to biomolecules, such as proteins or nucleic acids, without altering their native properties. This is crucial for developing targeted drug delivery systems and diagnostic tools .

Fluorescent Imaging

Triazoles can be functionalized to exhibit fluorescent properties, making them useful in imaging techniques. They can be used as probes to visualize biological processes, providing insights into cellular functions and aiding in the diagnosis of diseases .

Chemical Biology

In chemical biology, triazoles are used to explore biological systems. Their incorporation into small molecules can help in understanding enzyme mechanisms, protein interactions, and other biochemical pathways. This knowledge is essential for the discovery of new drug targets and the development of biotechnological applications .

Materials Science

The robustness of the triazole ring makes it suitable for applications in materials science. It can be used to create advanced materials with desirable properties such as conductivity, resilience, and thermal stability. These materials have potential uses in electronics, aerospace, and renewable energy sectors .

properties

IUPAC Name

1-(oxolan-3-ylmethyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-5-8-4-11(10-9-8)3-7-1-2-13-6-7/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDZBGGBQZXIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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